molecular formula C7H8OP+ B1610546 Methyl(phenyl)phosphine oxide CAS No. 19315-13-0

Methyl(phenyl)phosphine oxide

Cat. No.: B1610546
CAS No.: 19315-13-0
M. Wt: 139.11 g/mol
InChI Key: CKUALXJYIMVFON-UHFFFAOYSA-N
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Description

Methyl(phenyl)phosphine oxide is an organophosphorus compound with the chemical formula CH₃(C₆H₅)P=O It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the oxidation of methyl(phenyl)phosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding the desired phosphine oxide .

Another method involves the reaction of chlorodiphenylphosphine with methyl Grignard reagent. This reaction produces methyl(phenyl)phosphine, which can then be oxidized to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize efficient oxidizing agents and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced back to methyl(phenyl)phosphine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous solvents.

    Substitution: Various electrophiles in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Methyl(phenyl)phosphine.

    Substitution: Substituted phosphine oxides with different organic groups attached to the phosphorus atom.

Scientific Research Applications

Methyl(phenyl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl(phenyl)phosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and product formation. The compound’s unique electronic properties, due to the presence of the phosphorus-oxygen bond, play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(phenyl)phosphine oxide is unique due to its specific combination of a methyl and a phenyl group attached to the phosphorus atom. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in catalytic processes further distinguishes it from other phosphine oxides .

Properties

IUPAC Name

methyl-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUALXJYIMVFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544339
Record name Methyl(oxo)phenylphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19315-13-0
Record name Methyl(oxo)phenylphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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